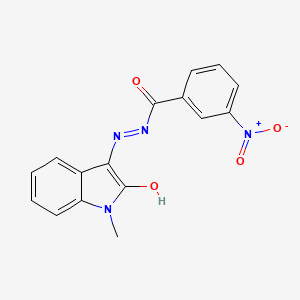
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as FMIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a key role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting GSK-3β, this compound disrupts these processes, leading to the induction of apoptosis in cancer cells and the potential prevention of neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins. In animal models, this compound has been shown to inhibit tumor growth and reduce tumor volume. Additionally, this compound has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One area of interest is the development of this compound-based cancer therapies, either alone or in combination with other drugs. Additionally, further investigation into the potential use of this compound in the treatment of neurodegenerative diseases is warranted. Finally, the development of new synthesis methods and modifications to the this compound molecule may lead to improved pharmacokinetic properties and increased efficacy.
合成方法
The synthesis of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 5-bromo-2-fluoroacetophenone with 3-formyl-2-methylindole in the presence of a base, followed by the addition of N-methylacetamide. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
科学研究应用
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has shown potential as a useful tool in scientific research, particularly in the field of cancer biology. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-7-8-16(20)17(9-12)21-19(24)10-22-13(2)15(11-23)14-5-3-4-6-18(14)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXORDRRPUMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)
![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)


methanone](/img/structure/B5856734.png)


![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)
